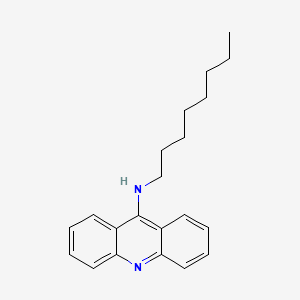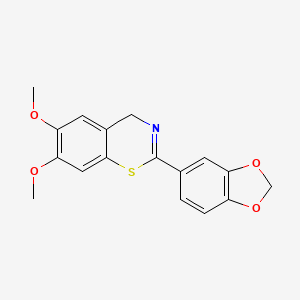
2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a benzodioxole ring fused with a benzothiazine ring, along with two methoxy groups attached to the benzothiazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol with 2-aminothiophenol under acidic conditions to form the benzothiazine ring. The reaction is followed by the introduction of methoxy groups through methylation reactions using methanol and a suitable catalyst such as sulfuric acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzodioxole ring and formation of corresponding carboxylic acids.
Applications De Recherche Scientifique
2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation and pain. It also interacts with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and apoptosis. The exact molecular targets and pathways may vary depending on the specific biological context and the type of cells or organisms being studied.
Comparaison Avec Des Composés Similaires
2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine can be compared with other similar compounds, such as:
2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole: This compound has a similar benzodioxole and benzothiazole structure but lacks the methoxy groups, which may result in different chemical and biological properties.
2-(6-Benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: This compound contains a benzodioxole ring and an acetic acid moiety, making it structurally similar but functionally different due to the presence of the carboxylic acid group.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound shares the benzodioxole ring but has different substituents, leading to distinct chemical and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
109590-26-3 |
|---|---|
Formule moléculaire |
C17H15NO4S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine |
InChI |
InChI=1S/C17H15NO4S/c1-19-13-6-11-8-18-17(23-16(11)7-14(13)20-2)10-3-4-12-15(5-10)22-9-21-12/h3-7H,8-9H2,1-2H3 |
Clé InChI |
OUAWXRUHNYVHHK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CN=C(S2)C3=CC4=C(C=C3)OCO4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


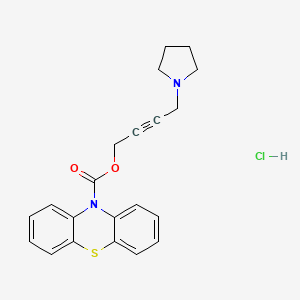
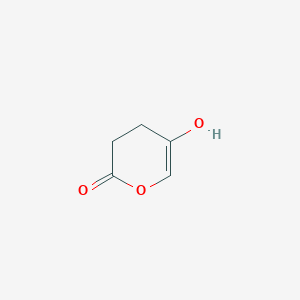
![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)



![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
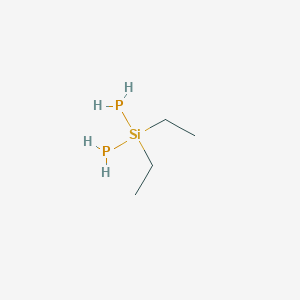

![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)

